Zidapamide - 75820-08-5

Zidapamide

Catalog Number: EVT-332391
CAS Number: 75820-08-5
Molecular Formula: C16H16ClN3O3S
Molecular Weight: 365.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zidapamide is a sulfamoylbenzoic acid-based agent and indapamide analog, with diuretic activity. Zidapamide, formerly known as isodapamide, acts in a similar manner as the thiazide-like diuretic indapamide. This agent has never been marketed.
Synthesis Analysis

The synthesis of Zidapamide involves several steps, typically starting from simpler organic compounds. The general synthetic pathway includes:

  1. Formation of the sulfonamide group: This is achieved by reacting an amine with a sulfonyl chloride.
  2. Cyclization: The intermediate formed undergoes cyclization to form the thiazide-like structure.
  3. Functionalization: Additional functional groups may be introduced to enhance solubility or bioactivity.

Technical details regarding specific reaction conditions, such as temperature, solvents, and catalysts used in these steps, are crucial for optimizing yield and purity. For instance, reactions may be carried out under reflux conditions using polar aprotic solvents to facilitate nucleophilic attacks on electrophilic centers within the substrate.

Molecular Structure Analysis

Zidapamide's molecular formula is C13H16N4O4SC_{13}H_{16}N_{4}O_{4}S. Its structure features a sulfonamide moiety attached to a benzene ring, with a thiazide-like core that includes a nitrogen-containing heterocycle.

  • Molecular weight: 316.36 g/mol
  • Structure: The compound exhibits a planar structure due to the aromatic ring system, which contributes to its pharmacological activity by facilitating interactions with biological targets.

The three-dimensional conformation of Zidapamide can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential binding sites.

Chemical Reactions Analysis

Zidapamide participates in various chemical reactions relevant to its pharmacological activity:

  1. Acid-base reactions: The sulfonamide group can act as a weak acid, influencing its solubility and absorption.
  2. Hydrolysis: In aqueous environments, Zidapamide may undergo hydrolysis, affecting its stability and bioavailability.
  3. Metabolic transformations: In vivo, Zidapamide is subject to metabolic processes that may involve oxidation or conjugation, leading to active or inactive metabolites.

These reactions are crucial for understanding the drug's pharmacokinetics and dynamics within biological systems.

Mechanism of Action

Zidapamide exerts its diuretic effect primarily through the inhibition of sodium-chloride symporters in the distal convoluted tubule of the nephron. This inhibition leads to:

  • Increased sodium excretion: By blocking sodium reabsorption, more sodium is excreted in urine.
  • Increased water excretion: The osmotic gradient created by excess sodium results in increased water loss.
  • Lowered blood pressure: The reduction in blood volume leads to decreased cardiac output and lower systemic vascular resistance.

Research indicates that Zidapamide also has additional effects on calcium metabolism, potentially reducing calcium excretion compared to other diuretics.

Physical and Chemical Properties Analysis

Zidapamide possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Moderately soluble in water; solubility can be affected by pH levels.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

Relevant data includes its melting point (approximately 180-185 °C) and partition coefficient (log P), which influences its absorption and distribution characteristics within biological systems.

Applications

Zidapamide is primarily used in clinical settings for:

  • Hypertension management: It effectively lowers blood pressure in patients with essential hypertension.
  • Heart failure treatment: Helps manage fluid retention associated with heart failure by promoting diuresis.
  • Adjunct therapy: Often used in combination with other antihypertensive agents to enhance therapeutic efficacy.

Research continues into additional applications of Zidapamide beyond traditional uses, including potential roles in metabolic syndrome management due to its effects on electrolyte balance and vascular health.

Introduction to Indapamide

Historical Development and Pharmacological Classification

Indapamide was patented in 1968 by Servier Laboratories and approved for medical use in 1977, marking a significant advancement in antihypertensive therapeutics [2] [9]. Developed as a sulfonamide derivative, its molecular structure (C₁₆H₁₆ClN₃O₃S; molecular weight 365.84 g/mol) integrates a polar sulfamoyl chlorobenzamide moiety and a lipid-soluble methylindoline moiety. This hybrid structure differentiates it chemically from classical thiazide diuretics, which lack the indoline ring system [1] [7] [8]. Initially classified as a thiazide-like diuretic due to its action on the distal convoluted tubule’s Na⁺/Cl⁻ cotransporter, indapamide exhibits unique pharmacokinetic properties. Its high lipid solubility (log P = 2.8) enables extensive tissue penetration, while protein binding ranges between 71–79%, primarily to alpha-1-acid glycoprotein [1] [5].

Table 1: Key Developmental Milestones of Indapamide

YearEventSignificance
1968Patent grantedStructural innovation with methylindoline moiety enhancing lipid solubility
1977Initial regulatory approval (France)First marketed as Fludex® for hypertension and edema management
1999Sustained-release (SR) 1.5 mg formulationImproved pharmacokinetic profile reducing hypokalemia risk while maintaining efficacy
2008Inclusion in WHO Essential Medicines ListRecognition as a core antihypertensive agent in global health systems

Pharmacologically, indapamide demonstrates a dual mechanism of action:

  • Diuretic Effect: Reversible inhibition of the Na⁺-Cl⁻ symporter in the renal distal tubule, reducing sodium reabsorption by 5–7% and promoting water excretion [1] [9].
  • Vasodilatory Effect: Direct modulation of calcium influx in vascular smooth muscle cells, decreasing peripheral resistance independent of diuresis. This effect involves prostaglandin-mediated pathways and nitric oxide enhancement [4] [6].

Unlike hydrochlorothiazide, indapamide maintains antihypertensive efficacy at very low doses (1.25–2.5 mg/day) due to its balanced pharmacokinetics: oral bioavailability >90%, peak plasma concentration at 2.3 hours, and an elimination half-life of 14–18 hours supporting once-daily dosing [1] [6]. The sustained-release formulation (indapamide SR 1.5 mg) achieves smoother plasma concentration curves, minimizing electrolyte disturbances while preserving 24-hour blood pressure control [4] [6].

Therapeutic Indications and Global Guidelines

Indapamide is indicated for hypertension and salt/fluid retention in congestive heart failure (CHF) [1] [2] [9]. Its efficacy extends beyond blood pressure reduction to target organ protection, evidenced in landmark trials:

  • HYVET Study: In patients ≥80 years with systolic BP ≥160 mmHg, indapamide SR 1.5 mg (± perindopril) reduced all-cause mortality by 21% and stroke incidence by 30% [2] [4].
  • LIVE Study: Demonstrated superior regression of left ventricular hypertrophy (LVH) compared to enalapril after one year, attributable to indapamide’s vascular effects [4] [6].
  • ADVANCE Trial: Combined with perindopril in diabetics, indapamide reduced major vascular events by 9% and renal events by 21%, independent of BP-lowering [2] [13].

Table 2: Indapamide in International Hypertension Guidelines

Guideline (Year)Recommendation ClassKey PopulationsEvidence Highlights
ESC/ESH (2023)Class I (SR formulation)Elderly, diabetics, LVHPriority in isolated systolic hypertension
ACC/AHA (2017)First-line thiazide-likeBlack patients, osteoporosisComparable efficacy to ACEi/ARBs in high risk
NICE (2022)Alternative to thiazidesStage 2 hypertension, resistant hypertensionPreferred in hypokalemia-prone patients
WHO Essential MedicinesCore antihypertensiveResource-limited settingsCost-effective 24-hour BP control

Global guidelines emphasize indapamide’s role in specific populations:

  • Elderly Patients: Recommended by ESC/ESH for systolic hypertension due to robust outcomes data in HYVET [2] [4].
  • Diabetic Patients: ADVANCE trial supports inclusion in combination therapy for renal and cardiovascular protection [2] [13].
  • Black Patients: ACC/AHA guidelines highlight superiority over ACE inhibitors as monotherapy, attributed to sodium-volume pathophysiology in this demographic [9].

Therapeutic advantages include:

  • Metabolic Neutrality: Minimal impact on glucose tolerance or lipid metabolism at doses ≤2.5 mg/day, contrasting with hydrochlorothiazide [1] [6].
  • Renoprotection: Reduces microalbuminuria by 25% in diabetics via endothelial function improvement [4] [6].
  • Sustained 24-Hour BP Control: Trough-to-peak ratio >80% with SR formulation, critical for preventing morning BP surges [4] [6].

Table 3: Chemical and Pharmacological Properties of Indapamide

PropertySpecificationClinical Relevance
Chemical FormulaC₁₆H₁₆ClN₃O₃SDistinct from thiazides (no thiazine ring)
SolubilityLipid-soluble (methylindoline moiety)Enhanced tissue penetration and vascular effects
Protein Binding71–79% (primarily alpha-1-acid glycoprotein)Moderate displacement risk with anticoagulants
MetabolismHepatic CYP3A4 (19 metabolites)Avoid potent CYP3A4 inhibitors (e.g., ketoconazole)
Elimination Half-life14–18 hours (standard); 18 hours (SR)Supports once-daily dosing

Indapamide remains a cornerstone in hypertension management due to its multifaceted pharmacology and evidence-based organ protection, aligning with contemporary precision medicine approaches in cardiovascular risk reduction [1] [4] [6].

Properties

CAS Number

75820-08-5

Product Name

Zidapamide

IUPAC Name

4-chloro-N-(1-methyl-1,3-dihydroisoindol-2-yl)-3-sulfamoylbenzamide

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

InChI

InChI=1S/C16H16ClN3O3S/c1-10-13-5-3-2-4-12(13)9-20(10)19-16(21)11-6-7-14(17)15(8-11)24(18,22)23/h2-8,10H,9H2,1H3,(H,19,21)(H2,18,22,23)

InChI Key

BHUKYXOYJMLRAK-UHFFFAOYSA-N

SMILES

CC1C2=CC=CC=C2CN1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N

Canonical SMILES

CC1C2=CC=CC=C2CN1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.